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The half-maximal inhibitory concentration (ICso) values from biochemical kinase assays demonstrate that
pemigatinib is a highly potent and selective inhibitor of FGFR1-3, with significantly reduced activity
against FGFR4 [1] [2] [3].

Table 1: Biochemical ICso Values of Pemigatinib against FGFR Isoforms

FGFR Isoform Reported ICso (NM) Source/Reference
FGFR1 0.2-0.4nM [1] [2] [3]
FGFR2 0.5-1.2nM [1] [2] [3]
FGFR3 1.0 - 1.4 nM [1] [2] [3]
FGFR4 15 - 30 nM [1] [2] [3]

This inhibitory profile is further supported by cellular proliferation assays. In Ba/F3 cells engineered to
depend on specific FGFRs for growth, pemigatinib potently inhibited the proliferation of FGFR1-, FGFR2-,
and FGFR3-translocated cells (ICso values of 1.2, 0.3, and 1.2 nM, respectively), while showing minimal
effect on parental Ba/F3 cells or those expressing FGFR4 (ICso of 12 nM) [2].

Experimental Protocols for Key Assays
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The ICso values in the table above were primarily determined through the following standardized

experimental methods.

Biochemical Kinase Activity Assay

This assay directly measures the inhibition of the target kinase's enzymatic activity [1] [2].

¢ Principle: The assay quantifies the phosphorylation of a substrate by a recombinant human FGFR
kinase domain in the presence of a concentration gradient of pemigatinib.
e Procedure:
o Reaction Setup: Incubate the FGFR kinase with ATP and a substrate in a buffer system.
o Inhibitor Addition: Add pemigatinib at a series of concentrations (e.g., spanning from 0.1 nM
to 1000 nM).
o Detection: Use a detection method such as enzyme-linked immunosorbent assay (ELISA) to
measure the level of phosphorylated product.
o Data Analysis: Plot the inhibition percentage against the log of the inhibitor concentration to
calculate the ICso value.

Cellular Proliferation Assay (Ba/F3 Model)

This functional assay evaluates the compound's ability to inhibit FGFR-dependent cell growth [1] [2].

e Cell Model: Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line, are engineered to
express a constitutively active human FGFR (e.g., via translocation), making their survival and
proliferation dependent on FGFR signaling.

e Procedure:

o Cell Culture: Plate FGFR-translocated Ba/F3 cells in growth medium without IL-3.

o Drug Treatment: Treat cells with a serial dilution of pemigatinib for a defined period, typically
72 hours.

o Viability Measurement: Assess cell viability using a quantifiable method like the CellTiter-Glo
Luminescent Cell Viability Assay, which determines the number of metabolically active cells
based on ATP content [1] [4].

o Data Analysis: Normalize viability data as a percentage of the DMSO control and calculate the
ICso from the dose-response curve.

FGFR Signaling Pathway and Pemigatinib Mechanism
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The diagram below illustrates the core FGFR signaling pathway and the mechanism of action for

pemigatinib.
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Diagram 1: FGFR signaling is initiated by ligand binding and receptor dimerization, activating key
downstream pathways. Pemigatinib binds the ATP-binding pocket of FGFRI1-3, inhibiting
autophosphorylation and subsequent signal transduction [5] [1] [2].

Discussion on Resistance and Clinical Relevance

A significant challenge in targeted therapy is acquired resistance, often driven by gatekeeper mutations in

the kinase domain [2]. Biochemical profiling reveals pemigatinib's varying efficacy against these mutants:

Table 2: Pemigatinib Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation Reported ICso (nM) Fold Change (vs. Wild Type)
FGFR2 V564l 7 nM ~4.7-fold reduction

FGFR1 V561M 149 nM ~745-fold reduction

FGFR3 V555M 107 nM ~76-fold reduction

Structural analyses indicate that pemigatinib's difluoromethoxyphenyl ring occupies a hydrophobic pocket
containing the gatekeeper valine. Replacing valine with the bulkier methionine or phenylalanine causes steric

clashes that diminish pemigatinib's binding affinity [2].

Beyond its approved use in cholangiocarcinoma, preclinical studies highlight pemigatinib's potential in
other contexts. Research shows it can overcome resistance to KRAS G12C inhibitors in non-small cell lung
cancer with a mesenchymal phenotype and high FGFR1 expression [4]. Additionally, pemigatinib enhances
radiosensitivity in glioblastoma stem cells by inhibiting the FGFR1/FOXM1 pathway and downregulating

S100A4, a biomarker of mesenchymal transition [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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